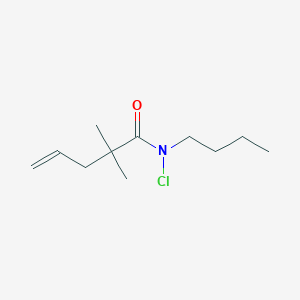![molecular formula C19H17N3 B15168812 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-phenylethyl)- CAS No. 645417-85-2](/img/structure/B15168812.png)
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-phenylethyl)- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to an isoquinoline ring, with a methyl group at the 3-position and a phenylethyl group at the 5-position.
準備方法
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-phenylethyl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the annulation of pyrazole derivatives with isoquinoline derivatives can be performed using catalysts and solvents to facilitate the reaction . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
化学反応の分析
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-phenylethyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, making it a potential candidate for drug discovery and development.
Medicine: It has shown promise in preclinical studies for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-phenylethyl)- can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]quinoline: Another heterocyclic compound with a similar structure but different biological activities and applications.
Quinolinyl-pyrazoles: These compounds share some structural similarities but have distinct pharmacological properties and uses.
Pyrazolo[5,1-a]isoquinolines: These compounds have a different fusion pattern and may exhibit different chemical and biological behaviors.
The uniqueness of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-phenylethyl)- lies in its specific substitution pattern and the resulting biological activities and applications.
特性
CAS番号 |
645417-85-2 |
|---|---|
分子式 |
C19H17N3 |
分子量 |
287.4 g/mol |
IUPAC名 |
3-methyl-5-(2-phenylethyl)-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C19H17N3/c1-13-18-19(22-21-13)16-10-6-5-9-15(16)17(20-18)12-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,21,22) |
InChIキー |
SSCLBJPYZXVUHX-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)CCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol]](/img/structure/B15168751.png)
![3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione](/img/structure/B15168754.png)


![4-(Benzyloxy)-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15168793.png)

![[1,2'-Binaphthalene]-2,3'-diol, 5,5',6,6',7,7',8,8'-octahydro-](/img/structure/B15168798.png)

![1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine](/img/structure/B15168803.png)


